molecular formula C22H17N B1444371 N-[1,1'-biphenyl]-4-yl-1-naphthalenamine CAS No. 446242-37-1

N-[1,1'-biphenyl]-4-yl-1-naphthalenamine

Cat. No. B1444371
CAS RN: 446242-37-1
M. Wt: 295.4 g/mol
InChI Key: KDADHQHDRSAQDY-UHFFFAOYSA-N
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Description

“N-[1,1’-biphenyl]-4-yl-1-naphthalenamine” is a complex organic compound. It likely contains a biphenyl group (two connected phenyl rings) and a naphthalenamine group (a naphthalene ring connected to an amine group) .


Synthesis Analysis

While specific synthesis methods for “N-[1,1’-biphenyl]-4-yl-1-naphthalenamine” are not available, similar compounds are often synthesized through nucleophilic addition reactions .


Molecular Structure Analysis

The molecular structure of “N-[1,1’-biphenyl]-4-yl-1-naphthalenamine” would likely be determined by the arrangement of its biphenyl and naphthalenamine groups .


Chemical Reactions Analysis

The chemical reactions involving “N-[1,1’-biphenyl]-4-yl-1-naphthalenamine” would depend on its specific structure and the conditions under which it is used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1,1’-biphenyl]-4-yl-1-naphthalenamine” would depend on its specific structure. Similar compounds often have distinct aromatic properties .

Scientific Research Applications

Catalytic Applications

The synthesis and catalytic applications of derivatives of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine have been explored. For instance, 5-(Naphth-1-yl)- and 5-[(1,1′-biphenyl)-4-yl]isoxazole-3-carbaldehyde oximes were synthesized and formed complexes with palladium, which exhibited high catalytic activity in the Suzuki reaction in aqueous and aqueous-alcoholic media (Potkin et al., 2014).

Organic Electronics and OLEDs

Naphthalene-based host materials, including derivatives of this compound, have been designed for red phosphorescent organic light-emitting diodes (OLEDs). These materials have shown exceptional performance in terms of efficiency and stability, making them suitable for advanced optoelectronic applications. Remarkably, one study highlighted materials that achieved high efficiency at low doping ratios, indicating their potential utility as host materials for cost-effective and highly efficient red phosphorescent OLEDs (Li et al., 2018).

Organic Light-Emitting Material

A novel derivative, specifically designed as an organic blue light-emitting material, demonstrated high glass transition temperature and excellent hole transporting ability, which resulted in bright blue light emission. This illustrates the compound's utility in the development of organic light-emitting diodes with improved performance and stability (Qiu et al., 2002).

Liquid Crystal Materials

Research on liquid crystal compounds incorporating the biphenyl and naphthalene units has led to the development of materials with significant liquid crystal properties. These materials are synthesized through thermal condensation reactions and have shown promising applications in liquid crystal display technologies due to their high thermal and morphological stability (Hasan, 2018).

Safety and Hazards

The safety and hazards associated with “N-[1,1’-biphenyl]-4-yl-1-naphthalenamine” would depend on its specific structure and how it is used. Proper handling and storage would be crucial .

Future Directions

The future directions for “N-[1,1’-biphenyl]-4-yl-1-naphthalenamine” would depend on its potential applications. For example, if it has properties useful in optoelectronic devices, research might focus on improving its performance in these applications .

properties

IUPAC Name

N-(4-phenylphenyl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N/c1-2-7-17(8-3-1)18-13-15-20(16-14-18)23-22-12-6-10-19-9-4-5-11-21(19)22/h1-16,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDADHQHDRSAQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

446242-37-1
Record name N-(4-Biphenylyl)-1-naphthylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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